molecular formula C16H16N2O3S B2784452 N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)thiophene-3-carboxamide CAS No. 1210939-55-1

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)thiophene-3-carboxamide

Cat. No. B2784452
CAS RN: 1210939-55-1
M. Wt: 316.38
InChI Key: KHZZVUFLTFFVME-UHFFFAOYSA-N
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Description

“N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)thiophene-3-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . This compound also contains a thiophene moiety, a five-membered heteroaromatic compound containing a sulfur atom .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring linked to a thiophene moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene moiety is a five-membered heteroaromatic compound containing a sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the properties of the pyrrolidine and thiophene moieties. The pyrrolidine ring can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Discovery and Development of Kinase Inhibitors

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)thiophene-3-carboxamide represents a class of compounds that have been explored for their potential as kinase inhibitors. Research has identified potent and selective Met kinase inhibitors within this chemical framework, demonstrating their utility in targeting the Met kinase superfamily. This has led to advancements into phase I clinical trials for compounds demonstrating significant tumor stasis in xenograft models, highlighting their potential in cancer therapy (Schroeder et al., 2009).

Antibacterial and Antifungal Activities

Compounds structurally related to N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)thiophene-3-carboxamide have shown antibacterial and antifungal activities. Studies on thiophene-3-carboxamide derivatives have revealed their efficacy against various microbial strains, including those resistant to traditional antibiotics. This includes the inhibition of methicillin-resistant Staphylococcus aureus strains and Mycobacterium tuberculosis, showcasing their potential as novel antimicrobial agents (Goněc et al., 2015).

Electrochromic Materials

Research into dithienylpyrroles-based electrochromic polymers, which share a similar thiophene core structure with N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)thiophene-3-carboxamide, indicates their application in high-contrast electrochromic devices. These materials exhibit significant changes in coloration upon electrical stimulation, making them suitable for use in smart windows, displays, and other electrochromic applications (Su et al., 2017).

Corrosion Inhibitors

Thiazole-based pyridine derivatives, structurally akin to N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)thiophene-3-carboxamide, have been investigated as corrosion inhibitors for mild steel in acidic environments. Their high inhibition efficiency, which increases with concentration and decreases with temperature, positions them as promising candidates for protecting steel surfaces from corrosion, thus extending the lifespan of metal structures in harsh environments (Chaitra et al., 2016).

Future Directions

The future research directions for this compound could involve further exploration of its therapeutic potential and the development of novel structural prototypes with more effective pharmacological activity . The design and discovery of new drug molecules that overcome current health problems is an urgent requirement .

properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-21-14-9-12(17-16(20)11-6-8-22-10-11)4-5-13(14)18-7-2-3-15(18)19/h4-6,8-10H,2-3,7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZZVUFLTFFVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CSC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-3-carboxamide

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